molecular formula C18H22N2O3S B5874285 2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B5874285
M. Wt: 346.4 g/mol
InChI Key: AVHWENJYGLIXAV-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonylamino group attached to a methylphenyl ring and an acetamide group linked to a propan-2-ylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)sulfonylamino]-N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide
  • 4-[[(4-methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-yl]phenyl]acetamide

Uniqueness

2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)15-6-8-16(9-7-15)20-18(21)12-19-24(22,23)17-10-4-14(3)5-11-17/h4-11,13,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHWENJYGLIXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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